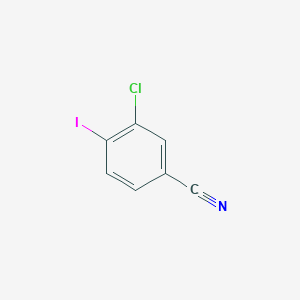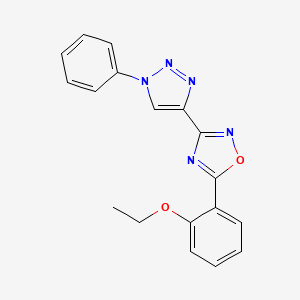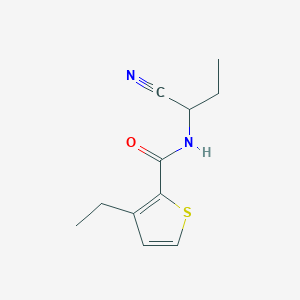
Ethyl 3,3-difluoro-2,2-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-difluoro-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H14F2O2 and a molecular weight of 180.19 g/mol . It is a fluorinated ester, which is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-2,2-dimethylbutanoate typically involves the esterification of 3,3-difluoro-2,2-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-difluoro-2,2-dimethylbutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 3,3-difluoro-2,2-dimethylbutanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3,3-difluoro-2,2-dimethylbutanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-difluoro-2,2-dimethylbutanoate depends on its application. In chemical reactions, its reactivity is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,3-difluoro-2-methylpropanoate
- Ethyl 2,2-difluoro-3-methylbutanoate
- Ethyl 3,3-difluoro-2,2-dimethylpentanoate
Uniqueness
Ethyl 3,3-difluoro-2,2-dimethylbutanoate is unique due to its specific fluorination pattern and ester functionality, which confer distinct reactivity and properties compared to other similar compounds. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
ethyl 3,3-difluoro-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCZSZXSOBENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)


![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)

![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B2856608.png)
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea](/img/structure/B2856610.png)


![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)


![N-ethyl-N-[(3-methylfuran-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2856620.png)
